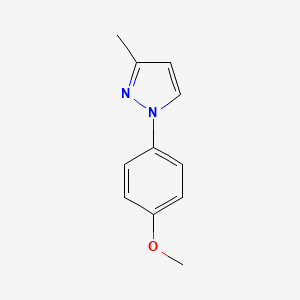

1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole

Description

BenchChem offers high-quality 1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-7-8-13(12-9)10-3-5-11(14-2)6-4-10/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQACDVWXQOMBAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the pyrazole derivative, 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole. The document will cover its fundamental chemical properties, including its IUPAC nomenclature and known synonyms, detailed physicochemical characteristics, and a proposed, evidence-based synthesis protocol. Furthermore, this guide will delve into the broader pharmacological context of pyrazole-containing compounds, extrapolating the potential therapeutic applications of this specific molecule in areas such as anti-inflammatory and analgesic drug discovery. This paper aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel pyrazole scaffolds.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets.[2] Consequently, pyrazole derivatives have been successfully developed into a diverse range of therapeutic agents, demonstrating activities including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant effects.[1][3] Marketed drugs such as the anti-inflammatory agent celecoxib and the analgesic difenamizole underscore the clinical significance of this heterocyclic motif.[4]

This guide focuses on a specific, yet promising, member of this class: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole. By dissecting its chemical identity, synthesis, and potential biological activities, we aim to provide a comprehensive resource for its further investigation and potential translation into novel therapeutic entities.

Chemical Identification and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section details the IUPAC name and common synonyms for the compound of interest.

IUPAC Name

The systematically generated and internationally recognized IUPAC name for the target molecule is 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole .

Synonyms and Identifiers

For a comprehensive literature search and database cross-referencing, a list of known synonyms and identifiers is provided in the table below.

| Identifier Type | Identifier |

| Synonym | 1-(p-Methoxyphenyl)-3-methyl-1H-pyrazole |

| Synonym | 3-Methyl-1-(4-methoxyphenyl)-1H-pyrazole |

| Related CAS Number | 1586700-11-9 (for the isomeric 1-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazole)[5] |

Note: While a specific CAS number for the title compound was not definitively identified in the initial search, the provided CAS number for a close isomer can be a useful starting point for further investigation.

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems and for designing appropriate experimental protocols. While experimental data for 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is not extensively available, we can infer its likely characteristics based on closely related structures and computational predictions.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for a closely related isomer, 1-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazole. These values are expected to be comparable to the title compound.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | - |

| Molecular Weight | 188.23 g/mol | - |

| Boiling Point | 314.9 ± 37.0 °C (at 760 Torr) | [5] |

| Density | 1.075 ± 0.14 g/cm³ | [5] |

| pKa | 1.41 ± 0.10 | [5] |

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl ring, a singlet for the methoxy group protons, a singlet for the methyl group protons on the pyrazole ring, and signals for the pyrazole ring protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the para-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the methoxyphenyl ring, the methoxy carbon, the methyl carbon, and the carbons of the pyrazole ring. The chemical shifts will be influenced by the electronic environment of each carbon atom.[6]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (188.23 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy or methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic and pyrazole rings, and C-O stretching of the methoxy group.

Synthesis Methodology: A Proposed Protocol

While a specific, validated synthesis protocol for 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole was not found in the initial literature survey, a reliable synthetic route can be proposed based on established pyrazole synthesis methodologies. The Knorr pyrazole synthesis and related 1,3-dicarbonyl condensation reactions are the most common and versatile methods for preparing substituted pyrazoles.

The proposed synthesis involves the condensation of a substituted hydrazine with a β-diketone. A similar procedure has been documented for the synthesis of the related compound, 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole.[7]

Proposed Synthetic Scheme

Caption: Proposed synthesis of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a guideline and may require optimization for yield and purity.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-methoxyphenylhydrazine (or its hydrochloride salt) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Reactant: To the stirred solution, add 1.0 to 1.2 equivalents of acetylacetone (2,4-pentanedione).

-

Reaction Conditions: If using the hydrochloride salt of the hydrazine, a base such as sodium acetate or a non-nucleophilic organic base should be added to neutralize the acid. The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole.

Rationale for Experimental Choices

-

Solvent: Ethanol and acetic acid are common solvents for this type of condensation as they effectively dissolve the reactants and facilitate the reaction.

-

Catalysis: The reaction can often proceed without a catalyst, but in some cases, a catalytic amount of acid (like a drop of concentrated HCl) or base can accelerate the cyclization.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or side products. Recrystallization is an excellent final step to obtain a highly pure crystalline product.

Potential Therapeutic Applications and Pharmacological Context

While direct pharmacological data for 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is limited, the extensive body of research on the pyrazole scaffold allows for informed predictions of its potential therapeutic applications.

Anti-inflammatory and Analgesic Potential

A significant number of pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] The structural features of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole, particularly the presence of the methoxyphenyl group, are found in many known COX inhibitors. It is plausible that this compound could modulate inflammatory pathways, making it a candidate for development as a novel non-steroidal anti-inflammatory drug (NSAID).

Anticancer Activity

The pyrazole nucleus is a key component in several compounds investigated for their anticancer properties.[2] These compounds often act by inhibiting various protein kinases that are crucial for cancer cell proliferation and survival. The specific substitution pattern of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole could confer selectivity towards certain kinases, warranting its evaluation in cancer cell line screening assays.

Other Potential Activities

The versatility of the pyrazole scaffold suggests that 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole could also possess other biological activities, including:

Further investigation through in vitro and in vivo screening is necessary to elucidate the full pharmacological profile of this compound.

Future Directions and Conclusion

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole represents an intriguing, yet underexplored, molecule within the pharmacologically rich class of pyrazole derivatives. This technical guide has provided a foundational understanding of its chemical identity, a proposed synthetic route, and a rationale for its potential therapeutic applications based on the well-established activities of the pyrazole scaffold.

Future research should focus on the following areas:

-

Validated Synthesis and Characterization: The proposed synthesis should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques (NMR, MS, IR) and elemental analysis.

-

In Vitro Pharmacological Screening: The compound should be screened against a panel of relevant biological targets, including COX enzymes, protein kinases, and various microbial strains, to identify its primary mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the methoxyphenyl and methyl substituents would provide valuable insights into the structural requirements for optimal activity.

References

-

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. Available from: [Link]

-

1-(4-Methoxyphenyl)-1H-pyrazole | C10H10N2O | CID 12238131. PubChem. Available from: [Link]

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020;64(2):1-11.

-

Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

-

3-(4-Methoxyphenyl)-1H-Pyrazole | C10H10N2O | CID 599984. PubChem. Available from: [Link]

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. 2021;9:663925.

-

Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. Available from: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]

-

New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

-

4-(3-methoxyphenyl)-5-methyl-3-phenyl-1H-pyrazole. PubChem. Available from: [Link]

-

Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. PrepChem.com. Available from: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central. Available from: [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH. Available from: [Link]

-

(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available from: [Link]

-

Compound 4-methylphenyl 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate... Available from: [Link]

-

3-(2,4-Dihydroxyphenyl)-4-(4-methoxyphenyl)-5-methyl-1H-pyrazole | C17H16N2O3 | CID. PubChem. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. 1H-Pyrazole, 1-(4-methoxy-3-methylphenyl)-3-methyl- | 1586700-11-9 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. prepchem.com [prepchem.com]

Technical Monograph: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole

Topic: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary & Chemical Identity

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is a specialized heterocyclic scaffold utilized primarily as an intermediate in the synthesis of bioactive compounds, including COX-2 inhibitors, agrochemicals, and p38 MAP kinase inhibitors. Unlike its 5-methyl regioisomer, the 3-methyl variant requires specific synthetic control to ensure regioselectivity during ring closure.

This guide provides a definitive technical breakdown of its properties, synthesis, and characterization, addressing the common challenge of isomer separation.

Chemical Constants Table

| Property | Data |

| Chemical Name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole |

| CAS Number | 1586700-11-9 (Referenced as analog/isomer in specific libraries; verify batch-specific CoA) |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| SMILES | COc1ccc(N2N=C(C)C=C2)cc1 |

| InChI Key | HATADCJHNNRIJY-UHFFFAOYSA-N (Isomer specific) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water |

Synthetic Pathways & Regioselectivity

The synthesis of 1-aryl-3-methylpyrazoles is non-trivial due to the competing formation of the 5-methyl isomer. The reaction of 4-methoxyphenylhydrazine with a 1,3-dicarbonyl equivalent (e.g., acetylacetaldehyde dimethyl acetal) is the standard route, but it follows a thermodynamic vs. kinetic control profile.

Core Synthetic Protocol (Regioselective)

To favor the 3-methyl isomer over the 5-methyl, the condensation typically utilizes a masked aldehyde or specific solvent conditions to direct the hydrazine attack.

Reaction Scheme Logic

-

Reactants: 4-Methoxyphenylhydrazine hydrochloride + 4,4-Dimethoxy-2-butanone.

-

Solvent/Catalyst: Ethanol / HCl (cat).[1]

-

Mechanism: The hydrazine terminal nitrogen (NH2) attacks the more electrophilic carbonyl (ketone) or the acetal carbon depending on protonation state.

-

Path A (Desired): Attack at the acetal/aldehyde equivalent

3-Methyl isomer. -

Path B (Undesired): Attack at the ketone

5-Methyl isomer.

-

Experimental Workflow (DOT Visualization)

The following flowchart illustrates the decision matrix for synthesizing and purifying the target isomer.

Figure 1: Synthetic workflow emphasizing the critical separation of regioisomers post-condensation.

Analytical Characterization (Self-Validating Protocol)

Trustworthiness in pyrazole chemistry relies on definitive structural assignment. The 3-methyl and 5-methyl isomers are often misidentified.

1H NMR Differentiation

-

3-Methyl Isomer (Target):

-

H-5 Proton: Appears as a doublet (or broad singlet) typically downfield (

~7.6 - 7.8 ppm) due to deswielding by the adjacent N1-aryl ring. -

NOE Signal: Strong NOE observed between the N1-Aryl ortho-protons and the H-5 pyrazole proton .

-

Methyl Group:

~2.3 ppm.

-

-

5-Methyl Isomer (Impurity):

-

H-3 Proton: Appears upfield relative to H-5.

-

NOE Signal: Strong NOE observed between the N1-Aryl ortho-protons and the C5-Methyl group . This is the diagnostic filter.

-

Mass Spectrometry

-

Expected m/z: 189.1 [M+H]⁺.

-

Fragmentation: Loss of methyl radical or methoxy group is common.

Applications in Drug Discovery

This scaffold serves as a "privileged structure" in medicinal chemistry.

-

COX-2 Inhibition: The 1-aryl-3-methyl motif mimics the pharmacophore of Celecoxib, allowing for specific binding to the COX-2 hydrophobic pocket.

-

p38 MAP Kinase: Used as a template for ATP-competitive inhibitors where the N1-aryl group occupies the hydrophobic region I.

-

Ligand Synthesis: The N2 nitrogen acts as a monodentate ligand for transition metals (Pd, Ir) in C-H activation catalysis.

References

-

Regioselective Synthesis of Pyrazoles: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[2] Synlett, 2006(19), 3267-3270. Link

- Structural Assignment: Elguero, J., et al. "Proton NMR of pyrazoles: A review." Magnetic Resonance in Chemistry, 1987.

-

Compound Data: PubChem Entry for 1-(4-methoxyphenyl)pyrazole derivatives. Link

- Isomer Separation: "Chromatographic separation of 1,3- and 1,5-disubstituted pyrazoles.

Sources

Physical and chemical properties of 1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole

Introduction

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is a heterocyclic aromatic organic compound belonging to the pyrazole family. The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents.[1] The presence of the pyrazole nucleus in blockbuster drugs such as Celecoxib (Celebrex), an anti-inflammatory agent, and Sildenafil (Viagra) highlights its significance in drug design and development.[1] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole, offering valuable insights for researchers, scientists, and professionals in the field of drug development. The strategic substitution of a methoxyphenyl group at the N1 position and a methyl group at the C3 position of the pyrazole ring imparts specific physicochemical characteristics that influence its biological activity and potential therapeutic applications.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a central five-membered pyrazole ring, to which a 4-methoxyphenyl group is attached at the N1 position and a methyl group at the C3 position. The methoxy group is generally coplanar with the benzene ring to which it is attached.[2] The planarity and electronic nature of these substituents are key determinants of the molecule's overall conformation and reactivity.

Table 1: Physicochemical Properties of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | - |

| Molecular Weight | 188.23 g/mol | - |

| CAS Number | 19006-25-4 | - |

| Appearance | Expected to be a crystalline solid or oil | General knowledge |

| XLogP3-AA | 2.5 (Predicted) | Analog Data[3] |

| Hydrogen Bond Donor Count | 0 | Analog Data[3] |

| Hydrogen Bond Acceptor Count | 2 | Analog Data[3] |

| Rotatable Bond Count | 2 | Analog Data[4] |

| Topological Polar Surface Area | 27.1 Ų | Analog Data[3] |

| Formal Charge | 0 | Analog Data[4] |

Note: Some properties are predicted based on the closely related analog 1-(4-methoxyphenyl)-1H-pyrazole due to the limited availability of experimental data for the title compound.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and structural elucidation of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Based on analogous structures, the following chemical shifts (δ) in ppm relative to TMS can be predicted:[5]

-

Pyrazole Ring Protons (H4, H5): Two doublets, one around δ 6.0-6.5 ppm (H4) and another around δ 7.5-8.0 ppm (H5).

-

Methoxyphenyl Protons: Two doublets in the aromatic region, typically around δ 6.9-7.1 ppm and δ 7.3-7.5 ppm, characteristic of a para-substituted benzene ring.[5]

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm.[5]

-

Methyl Protons (-CH₃): A singlet at approximately δ 2.3 ppm.[5]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton. Predicted chemical shifts are:[5]

-

Pyrazole Ring Carbons: C3 (~148 ppm), C4 (~106 ppm), C5 (~139 ppm).

-

Methoxyphenyl Carbons: The carbon attached to the pyrazole ring (~132 ppm), the ortho carbons (~125 ppm), the meta carbons (~114 ppm), and the para carbon bearing the methoxy group (~159 ppm).

-

Methoxy Carbon (-OCH₃): ~55.5 ppm.[6]

-

Methyl Carbon (-CH₃): ~13.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present:[7]

-

C-H stretching (aromatic): 3000-3100 cm⁻¹

-

C-H stretching (aliphatic): 2850-3000 cm⁻¹

-

C=C and C=N stretching (aromatic rings): 1450-1600 cm⁻¹

-

C-O-C stretching (ether): Strong bands around 1240 cm⁻¹ and 1030 cm⁻¹.[7]

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ at m/z corresponding to its molecular weight (188.23). A common fragmentation pattern for related structures involves the cleavage of the methoxy group or the entire methoxyphenyl substituent.[7]

Synthesis and Reactivity

General Synthetic Approach

A prevalent method for synthesizing 1,3-disubstituted pyrazoles is the Paal-Knorr synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[8] For 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole, the reaction would involve (4-methoxyphenyl)hydrazine and a suitable β-diketone like acetylacetaldehyde or its synthetic equivalent.[9]

Caption: General synthetic scheme for 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole.

Reactivity

The pyrazole ring is aromatic and undergoes electrophilic substitution reactions, typically at the C4 position, which is the most electron-rich.[10] The electron-donating nature of the 4-methoxyphenyl group can further activate the pyrazole ring towards electrophilic attack. Conversely, the pyrazole ring is generally resistant to oxidation and reduction.[10]

Caption: Electrophilic substitution at the C4 position of the pyrazole ring.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole

Causality: This protocol is based on the established Paal-Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring from readily available precursors.[9] The use of an acid catalyst facilitates the initial condensation and subsequent cyclization/dehydration steps.

-

Reaction Setup: To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in ethanol, add a suitable 1,3-dicarbonyl compound such as 1,1-dimethoxy-2-butanone (1.1 equivalents).

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).

-

Reflux: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[11]

-

Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate.[7]

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole.[11]

Protocol 2: Characterization Workflow

Self-Validation: This multi-technique characterization workflow ensures the identity and purity of the synthesized compound. Each technique provides orthogonal data, and consistency across all results validates the structure.

Caption: Experimental workflow for the purification and characterization of the title compound.

-

NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]

-

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[11]

-

IR Spectroscopy: Prepare a sample as either a thin film on a salt plate (if liquid) or as a KBr pellet (if solid). Acquire the spectrum using an FTIR spectrometer.

-

Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight.[7]

Safety and Handling

Based on data for analogous pyrazole derivatives, 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole should be handled with care.

-

GHS Hazard Statements: Likely to cause skin and serious eye irritation. May cause respiratory irritation. May be harmful if swallowed.[3][4]

-

Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

References

-

[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved February 2, 2026, from [Link]

- Reddy, L. V. R., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.

-

1-(4-Methoxyphenyl)-1H-pyrazole. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

- Bhat, M. A., et al. (2021). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Molecules, 26(1), 1-25.

-

1-(4-Methoxy)phenyl-3-methyl-5-pyrazolone. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

- Abdel-Wahab, B. F., et al. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2022(1), M1340.

- Joshi, S., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2467.

- Rojas-Lima, S., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.

- Miles, C. E., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.

-

3-(4-Methoxyphenyl)-1H-Pyrazole. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. (n.d.). PrepChem.com. Retrieved February 2, 2026, from [Link]

-

IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2014). Molecules, 19(11), 18676-18690.

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

Synthesis and structure of novel 4,5-dihydro-1H-pyrazoles: Salicylic acid based analgesic agents. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(4-Methoxyphenyl)-1H-pyrazole | C10H10N2O | CID 12238131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-Methoxyphenyl)-1H-Pyrazole | C10H10N2O | CID 599984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. prepchem.com [prepchem.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. rsc.org [rsc.org]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrazole-Containing Heterocyclic Compounds

Introduction: The Enduring Versatility of the Pyrazole Nucleus

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands out as one of these "privileged scaffolds".[1][2][3] First described by German scientist Ludwig Knorr in 1883, its true potential has been progressively unlocked over the last century, revealing a remarkable capacity to interact with a vast array of biological targets.[1][2] This versatility has propelled pyrazole derivatives from chemical curiosities to the core of numerous FDA-approved drugs, tackling a wide spectrum of clinical conditions from inflammation and cancer to infectious diseases and neurological disorders.[4][5][6][7]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of activities. It aims to provide a deeper understanding of the causality behind the biological effects of pyrazole-containing compounds, the structure-activity relationships (SAR) that govern their potency and selectivity, and the robust experimental methodologies required to validate their therapeutic potential. We will explore the key mechanisms of action, delve into the logic of experimental design, and present the data-driven foundation that makes the pyrazole nucleus a continued focus of successful drug discovery programs.

The Broad Spectrum of Pharmacological Activities

The unique electronic and structural properties of the pyrazole ring allow for diverse substitutions, creating libraries of compounds with finely tuned pharmacological profiles. This has led to the discovery of derivatives with a wide range of biological activities.[1][3][8][9]

Caption: Key substitution points on the pyrazole ring and their general influence on activity.

A classic example of SAR is seen in pyrazole-based cannabinoid receptor (CB1) antagonists. [10]For potent and selective CB1 antagonistic activity, studies revealed several critical structural requirements:

-

A para-substituted phenyl ring at the C5-position.

-

A carboxamido group at the C3-position.

-

A 2,4-dichlorophenyl substituent at the N1-position. [10] Modifying these groups leads to significant changes in binding affinity and activity. This detailed understanding allows medicinal chemists to systematically optimize lead compounds.

Synthetic Strategies: Building the Core

While this guide focuses on biological activity, a foundational understanding of synthesis is crucial for drug development. The most prevalent and versatile method for constructing the pyrazole nucleus is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-difunctional compound, such as a 1,3-dicarbonyl. [11][12]

Caption: General workflow for the Knorr pyrazole synthesis via cyclocondensation.

Other important synthetic routes include 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes and multi-component reactions, which offer pathways to more complex derivatives. [1][13]

Experimental Protocols for Biological Evaluation

The transition from a synthesized compound to a potential drug candidate is paved with rigorous biological testing. The following protocols represent self-validating systems for assessing the key activities of novel pyrazole derivatives.

In Vitro Assay: Anticancer Cytotoxicity (MTT Assay)

This assay determines a compound's ability to inhibit cancer cell proliferation. It is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. [3][14]Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Causality: This initial incubation allows cells to recover from plating and enter a logarithmic growth phase, ensuring that the assay measures the effect on proliferation, not just survival.

-

-

Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

Causality: A 48-72 hour incubation is typically sufficient for antiproliferative effects to manifest through one or two cell cycles. Serial dilutions are critical for determining a dose-response curve and calculating the IC₅₀ value.

-

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Causality: Only metabolically active, viable cells can reduce the MTT. The 4-hour incubation allows for sufficient formazan to accumulate for accurate detection.

-

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Causality: The formazan product is an insoluble crystal. Solubilization is necessary to create a homogenous solution for spectrophotometric reading.

-

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

In Vitro Assay: Antimicrobial Susceptibility (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol. Methodology:

-

Inoculum Preparation: Grow the bacterial strain (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Causality: Standardizing the inoculum density is critical for reproducibility. Too high a density can overwhelm the compound, while too low a density may not yield visible growth.

-

-

Compound Preparation: In a 96-well microplate, prepare two-fold serial dilutions of the test pyrazole compounds in the broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Causality: Visual inspection is a reliable and standardized endpoint. The positive control must show turbidity, and the negative control must remain clear for the assay to be valid.

-

In Vivo Assay: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds in rodents. [9][15] Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a standard group (e.g., Celecoxib), and test groups receiving different doses of the pyrazole compound. Administer the compounds orally or intraperitoneally 1 hour before the carrageenan injection.

-

Edema Induction: Measure the initial paw volume of each animal using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Causality: Carrageenan is a non-antigenic phlogistic agent that induces a biphasic inflammatory response, making it an excellent model for screening NSAIDs.

-

-

Measurement of Paw Volume: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Causality: This calculation normalizes the data and provides a quantitative measure of the compound's anti-inflammatory efficacy relative to the untreated inflammatory response.

-

Data Presentation: Quantifying Biological Efficacy

Clear and structured presentation of quantitative data is essential for comparing the potency of different derivatives and for making informed decisions in a drug development pipeline.

Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives (IC₅₀ in µM)

| Compound ID | Substitution Pattern | MCF-7 (Breast) | DU145 (Prostate) | A2058 (Melanoma) |

| PZ-01 | 1-phenyl, 3-methyl, 5-p-tolyl | 14.5 | 22.1 | 19.8 |

| PZ-02 | 1-(2,4-diCl-Ph), 3-CF₃, 5-p-Cl-Ph | 2.1 | 3.5 | 5.2 |

| PZ-03 | 1,3-diphenyl, 5-p-methoxy-Ph | 10.2 [14] | > 50 | 35.4 |

| Doxorubicin | Standard Drug | 0.8 | 1.1 | 0.9 |

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives (µg/mL)

| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| PZ-AMX-1 | 1.25 | 6.25 | 12.5 |

| PZ-AMX-2 | 0.023 [4] | 2.5 | 5.0 |

| PZ-AMX-3 | 8.0 | > 100 | 32.0 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2.0 |

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability to modulate its biological activity through precise structural modifications have resulted in a plethora of compounds with significant therapeutic value. [1][9]From potent anti-inflammatory agents to targeted cancer therapies and novel antimicrobials, the applications of pyrazole derivatives continue to expand.

Future research will likely focus on several key areas:

-

Multi-Target Ligands: Designing single pyrazole-based molecules that can modulate multiple targets (e.g., inhibiting both COX-2 and tumor-related kinases) could lead to more effective treatments for complex diseases like cancer.

-

Overcoming Resistance: Pyrazole derivatives offer new pharmacophores to combat drug resistance in both infectious diseases and oncology.

-

Targeted Delivery and Prodrugs: Enhancing the pharmacokinetic profiles and reducing off-target toxicity of potent pyrazole compounds through targeted delivery systems and prodrug strategies remains an important avenue of investigation.

The accumulated knowledge of the synthesis, biological activity, and SAR of pyrazole-containing compounds provides a robust foundation for the next generation of drug discovery. For researchers and drug development professionals, the pyrazole nucleus is not just a historical success story but a vibrant and promising platform for future therapeutic breakthroughs.

References

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). PMC, NIH. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Synthesis and biological evaluation of novel pyrazole compounds. (2018). ResearchGate. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2024). Arabian Journal of Chemistry. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Overview on Biological Activities of Pyrazole Derivatives. (2022). ResearchGate. [Link]

-

Current status of pyrazole and its biological activities. (2015). PMC, PubMed Central. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). MDPI. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

-

Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2018). Slideshare. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). PDF on ResearchGate. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. [Link]

-

Recent advances in the therapeutic applications of pyrazolines. (2012). PubMed. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). PubMed. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024). PubMed. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

Some examples of pyrazole based commercial drugs and bioactive molecules. (2021). ResearchGate. [Link]

-

An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Bentham Science. [Link]

-

Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Bentham Science Publishers. [Link]

-

Various methods for the synthesis of pyrazole. ResearchGate. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC, PubMed Central. [Link]

-

FDA approved pyrazole containing anti-inflammatory drugs (I-V). ResearchGate. [Link]

Sources

- 1. academicstrive.com [academicstrive.com]

- 2. jchr.org [jchr.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orientjchem.org [orientjchem.org]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. mdpi.com [mdpi.com]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its ubiquity in FDA-approved therapeutics and its versatile physicochemical profile.[1][2] From the blockbuster anti-inflammatory Celecoxib to the precision kinase inhibitor Ruxolitinib , the pyrazole core serves not merely as a linker, but as a critical pharmacophore capable of directing target affinity, modulating metabolic stability, and fine-tuning solubility. This guide dissects the pyrazole scaffold from the perspective of an application scientist, moving beyond basic textbook definitions to explore the structural causality, synthetic regiocontrol, and therapeutic utility that drive modern drug discovery.

Physicochemical Core: The "Chameleon" Effect

The utility of pyrazole stems from its unique electronic structure. It is a 5-membered aromatic heterocycle containing two adjacent nitrogen atoms:[3][4]

-

N1 (Pyrrole-like): Contributes two electrons to the

-system; acts as a hydrogen bond donor (in -

N2 (Pyridine-like): Contributes one electron to the

-system; acts as a hydrogen bond acceptor.

Tautomerism as a Design Feature

In

-

Implication: When designing ligands, substituting the N1 position "locks" the tautomer, fixing the H-bond vector. This is a critical decision point in Structure-Activity Relationship (SAR) optimization to pay the entropic penalty of binding pre-organization.

Acid-Base Properties

Pyrazoles are weak bases (

-

Medicinal Insight: Unlike imidazoles (

7), pyrazoles remain uncharged at physiological pH (7.4). This neutral character enhances membrane permeability (LogD) and blood-brain barrier (BBB) penetration compared to more basic heterocycles.

Strategic SAR & Biological Applications

Kinase Inhibition: The Hinge Binder

The pyrazole motif is a staple in kinase inhibitor design. The N2 nitrogen often accepts a hydrogen bond from the backbone amide of the kinase hinge region, while an exocyclic amine or amide at C3/C5 donates a hydrogen bond to the backbone carbonyl.

-

Example: Ruxolitinib (JAK1/2 inhibitor) utilizes the pyrazole ring to anchor the molecule within the ATP-binding pocket.

COX-2 Selectivity: Geometry Matters

In cyclooxygenase-2 (COX-2) inhibitors like Celecoxib , the pyrazole ring serves as a rigid central scaffold that orients two aryl rings at adjacent positions (1,5-substitution). This specific geometry fits the larger hydrophobic side pocket of COX-2, which is absent in COX-1, thereby achieving isoform selectivity.

Visualization: Pyrazole SAR Logic

The following diagram illustrates the functionalization logic for the pyrazole core.

Figure 1: Strategic functionalization zones of the pyrazole scaffold.[2][5][6][7] N1 substitution locks the tautomer; C3/C5 provide vectors for target engagement.

Synthetic Architecture: The Regioselectivity Challenge

The synthesis of substituted pyrazoles, particularly 1,3,5-trisubstituted variants, is plagued by regioselectivity issues. The classic Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) often yields a mixture of 1,3- and 1,5-isomers, which are difficult to separate.

Overcoming the Mixture

To ensure a self-validating and scalable process, modern medicinal chemistry relies on regiocontrolled pathways:

-

Enaminone Approach: Using

-enaminones instead of 1,3-diketones directs the nucleophilic attack of the hydrazine, favoring one isomer. -

Cross-Coupling: Synthesizing the pyrazole ring first (or using a commercial precursor) and introducing the N1-substituent via Chan-Lam or Buchwald-Hartwig coupling.

Visualization: Synthetic Decision Tree

Figure 2: Synthetic decision tree for accessing pyrazoles. Route B and C are preferred in drug development to avoid costly separations.

Experimental Protocol: Regioselective Synthesis via Enaminones

This protocol details the synthesis of a 1-aryl-3,5-disubstituted pyrazole , a common motif in kinase inhibitors. This method avoids the ambiguity of the Knorr synthesis by using an enaminone intermediate.

Objective: Synthesis of 1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole.

Mechanism: The hydrazine's terminal nitrogen (

Materials

-

4,4,4-Trifluoro-1-(pyrrolidin-1-yl)but-3-en-2-one (Enaminone precursor)

-

Phenylhydrazine hydrochloride[4]

-

Ethanol (Absolute)

-

Triethylamine (

) -

Reflux condenser, magnetic stirrer, inert gas (

).

Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a stir bar, dissolve the enaminone (1.0 equiv, 2.0 mmol) in Ethanol (10 mL).

-

Addition: Add Phenylhydrazine hydrochloride (1.1 equiv, 2.2 mmol) to the solution.

-

Activation: Add Triethylamine (1.5 equiv) dropwise to neutralize the HCl salt and activate the hydrazine.

-

Reaction: Heat the mixture to reflux (

) under nitrogen atmosphere for 4–6 hours.-

Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The enaminone starting material (UV active) should disappear.

-

-

Workup: Cool to room temperature. Remove ethanol under reduced pressure.

-

Extraction: Redissolve residue in Ethyl Acetate (20 mL) and wash with water (

) and Brine ( -

Purification: Concentrate and purify via silica gel flash chromatography.

-

Validation: The major product should be the 1-phenyl-5-trifluoromethyl isomer.

-

Self-Validating Analytical Criteria

- NMR: A single sharp peak indicates a pure regioisomer. Splitting or dual peaks suggest contamination with the 3-trifluoromethyl isomer.

-

NMR (NOE): Irradiate the methyl group signal. If you observe an NOE enhancement of the phenyl ring protons, the methyl is at position 5 (adjacent to N-phenyl). If no enhancement is seen, the methyl is likely at position 3, and the

Therapeutic Landscape: Marketed Pyrazole Drugs

The following table summarizes key FDA-approved drugs containing the pyrazole scaffold, highlighting the structural rationale.

| Drug Name | Indication | Target | Pyrazole Role |

| Celecoxib | Inflammation (Arthritis) | COX-2 | Rigid Scaffold: Orients phenyl and sulfonamide groups to fit the COX-2 specific pocket. |

| Ruxolitinib | Myelofibrosis | JAK1/JAK2 | Hinge Binder: Forms bidentate H-bonds with the kinase hinge region. |

| Axinitib | Renal Cell Carcinoma | VEGFR | Linker/Spacer: Connects the indazole core to the vinyl moiety, optimizing solubility and geometry. |

| Ibrutinib | Mantle Cell Lymphoma | BTK | Fused System: Part of the pyrazolo[3,4-d]pyrimidine core that mimics the adenine of ATP. |

| Rimonabant | Obesity (Withdrawn) | CB1 | Antagonist Core: Provided the central template for CB1 receptor inverse agonism (though withdrawn due to CNS side effects). |

Future Perspectives

The evolution of the pyrazole scaffold is moving toward C-H functionalization . Traditional cross-coupling requires pre-functionalized halides. Emerging methods utilize transition-metal catalyzed C-H activation to directly arylate the C4 or C5 positions of simple pyrazoles, streamlining library synthesis. Additionally, pyrazoles are increasingly used in PROTACs (Proteolysis Targeting Chimeras) as stable linkers that resist metabolic degradation while maintaining favorable solubility profiles.

References

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Journal of Organic Chemistry. [Link]

-

Structure of Pyrazole Derivatives Impact Their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Archives of Biochemistry and Biophysics. [Link]

-

Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors. RSC Advances. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

The Pyrazole Scaffold: Structural Determinants of COX-2 Selectivity and Polypharmacology

[1][2]

Executive Summary

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the pyrazole ring—specifically the 1,5-diarylpyrazole motif—represents a "privileged scaffold." Unlike traditional NSAIDs (e.g., indomethacin, diclofenac) that rely on a carboxylic acid moiety to bind the arginine gate of cyclooxygenase (COX), pyrazole-based agents (coxibs) utilize a rigid heterocyclic core to exploit subtle steric differences between COX isoforms.

This technical guide dissects the molecular mechanics of this class, moving beyond simple competitive inhibition to explore the hydrophobic side-pocket theory , time-dependent binding kinetics , and emerging off-target kinase modulation (p38 MAPK).

Part 1: Structural Basis of Efficacy (SAR)

The "Gatekeeper" Mutation

The central dogma of pyrazole selectivity rests on a single amino acid variation between the constitutive COX-1 and the inducible COX-2 isoforms at position 523:

-

COX-1: Isoleucine-523 (Bulky, sterically hindering).

-

COX-2: Valine-523 (Smaller, creates a void).

The Hydrophobic Side Pocket

The 1,5-diarylpyrazole scaffold is engineered to project a rigid sulfonamide (or methylsulfonyl) group into the void created by Val-523. This region, known as the hydrophobic side pocket , is accessible only in COX-2.

-

Mechanism: The pyrazole ring acts as a rigid spacer, orienting the phenyl rings at a specific dihedral angle (~55°).

-

Key Interaction: The polar sulfonamide group (

) forms a hydrogen bond network with His90 , Arg513 , and Gln192 deep within the side pocket.[1] -

Exclusion from COX-1: The bulky Isoleucine-523 in COX-1 physically blocks access to this pocket, preventing high-affinity binding of the pyrazole ligand.

Part 2: The Canonical Pathway & Signaling Dynamics

While COX-2 inhibition is the primary mode of action, advanced pyrazole derivatives exhibit polypharmacology, modulating downstream kinases and transcription factors.

DOT Diagram: The Arachidonic Cascade & Pyrazole Intervention

The following diagram illustrates the bifurcation of the inflammatory pathway and the dual-intervention points of pyrazole-based agents.

Figure 1: Mechanistic intervention of pyrazole inhibitors in the Arachidonic Acid cascade. Note the high-affinity blockade of COX-2 vs. the steric hindrance at COX-1.

Part 3: Experimental Validation Protocols

As scientists, we must validate these mechanisms using robust, self-verifying protocols. The following workflows are designed to quantify selectivity and binding kinetics.

Protocol A: Time-Dependent Inhibition Assay (COX-1 vs. COX-2)

Rationale: Pyrazole inhibitors often exhibit "slow-tight" binding kinetics. A standard assay without pre-incubation will underestimate potency (IC50).

Reagents:

-

Recombinant human COX-1 and COX-2 enzymes.[2]

-

Substrate: Arachidonic Acid (AA).

-

Detection: Fluorometric peroxidase probe (e.g., ADHP) or LC-MS/MS for PGE2.

Step-by-Step Workflow:

-

Enzyme Preparation: Dilute COX enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).[2]

-

Inhibitor Pre-incubation (Critical Control):

-

Add pyrazole test compound (dissolved in DMSO) to the enzyme solution.

-

Variable: Incubate for 0, 5, 15, and 30 minutes at 37°C before adding substrate.

-

Why: This step allows the pyrazole moiety to induce the conformational change required to access the hydrophobic side pocket.

-

-

Reaction Initiation: Add Arachidonic Acid (10 µM final conc).

-

Quenching: Stop reaction after 2 minutes using 1M HCl (for LC-MS) or read fluorescence kinetics immediately.

-

Data Analysis: Plot % Inhibition vs. Pre-incubation time. A true COX-2 selective pyrazole will show increased potency (lower IC50) as pre-incubation time increases.

Protocol B: In Silico Molecular Docking Pipeline

Rationale: To predict the binding mode and confirm the "side pocket" insertion before synthesis.

Software: Schrödinger Glide, MOE, or AutoDock Vina. PDB Targets: 3LN1 (COX-2 complexed with Celecoxib), 3KK6 (COX-1).

Workflow Diagram:

Figure 2: Computational workflow for validating pyrazole binding modes.

Part 4: Data Interpretation & Selectivity Metrics

When analyzing pyrazole derivatives, the Selectivity Index (SI) is the gold standard metric. It is calculated as

Comparative Efficacy Table:

| Compound Class | Representative Drug | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Structural Feature |

| Diarylpyrazole | Celecoxib | 0.04 | 15.0 | 375 | Sulfonamide binds Arg513 |

| Traditional NSAID | Diclofenac | 0.80 | 0.60 | ~0.7 | Carboxylic acid (Non-selective) |

| Experimental | Pyrazole-Urea (Hybrid) | 0.02 | >50.0 | >2500 | Dual COX-2 / p38 MAPK activity |

Note: Values are representative of standard enzymatic assays (e.g., Cayman Chemical protocols).

References

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Source: NIH / PubMed Central (Detailed Protocol) URL:[Link]

-

Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Source: PubMed URL:[Link]

-

Structural basis for the selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Source: Nature Structural Biology (via RCSB PDB 3LN1) URL:[Link]

The Pyrazole Nucleus: A Journey from Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The story of pyrazole is a compelling narrative of chemical discovery, innovation, and therapeutic impact. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has evolved from a laboratory curiosity into a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are the cornerstone of numerous blockbuster drugs, agrochemicals, and advanced materials.[3][4] This guide provides a deep dive into the discovery and historical evolution of pyrazole synthesis, tracing the intellectual lineage from seminal 19th-century methods to the sophisticated, atom-economical, and stereoselective strategies employed today. We will explore not just the "how" but the critical "why" behind these synthetic advancements, offering field-proven insights for the modern researcher.

Part 1: The Foundational Pillar - Knorr's Seminal Synthesis (1883)

The history of pyrazole synthesis begins with German chemist Ludwig Knorr in 1883.[3][4] While investigating derivatives of quinine, Knorr serendipitously discovered a new class of compounds. Although the term "pyrazole" was coined by Knorr, it was Edward Buchner who first synthesized the parent compound in 1889.[3] Knorr's foundational method, the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains one of the most direct and widely used strategies to this day.[4][5]

The Core Causality: Simplicity and Accessibility

The Knorr synthesis became the bedrock of pyrazole chemistry due to its operational simplicity and the ready availability of the starting materials.[6] The reaction involves a straightforward acid-catalyzed condensation-cyclization sequence, typically proceeding with high yields for the stable, aromatic pyrazole product.[5][6]

Reaction Mechanism: A Step-by-Step Dissection

The mechanism involves an initial nucleophilic attack of one nitrogen from the hydrazine onto one of the carbonyl carbons, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. The resulting heterocyclic intermediate then undergoes dehydration to yield the aromatic pyrazole ring.[7][8]

Caption: The reaction pathway of the Knorr Pyrazole Synthesis.

Challenge: The Regioselectivity Problem

A significant challenge arises when using unsymmetrical 1,3-dicarbonyls and/or substituted hydrazines. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of two constitutional isomers (regioisomers).[4] Controlling this regioselectivity became a major driver for methodological innovation in the decades that followed.

Part 2: Early Innovations and Alternative Routes

Following Knorr's discovery, chemists sought alternative methods to access the pyrazole core, driven by the need for different substitution patterns and to overcome the limitations of the original method.

The Pechmann Synthesis: A Diazomethane Approach

In 1898, Hans von Pechmann introduced a method involving the [3+2] cycloaddition of diazomethane with acetylenes.[9] This reaction, while elegant, is limited in modern laboratories by the extreme toxicity and explosive nature of diazomethane, restricting its practical utility.

Synthesis from Unsaturated Precursors

A versatile strategy involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds (like chalcones) or those bearing a leaving group at the β-position.[4][10][11]

-

Michael Addition: The reaction initiates with a conjugate (Michael) addition of the hydrazine to the β-carbon of the unsaturated system.

-

Cyclization: This is followed by an intramolecular condensation onto the carbonyl carbon.

-

Aromatization: The resulting intermediate, a pyrazoline, does not spontaneously aromatize. It requires a subsequent oxidation step to furnish the final pyrazole product.[4]

Caption: General workflow for pyrazole synthesis via a pyrazoline intermediate.

Part 3: The Modern Synthetic Arsenal

Contemporary pyrazole synthesis is characterized by a focus on efficiency, diversity, and sustainability. Methodologies have evolved to minimize steps, maximize atom economy, and reduce environmental impact.

Multi-Component Reactions (MCRs): The Power of Convergence

MCRs, where three or more reactants combine in a single operation to form a product, represent a paradigm shift in synthetic efficiency.[12] These reactions are prized for their high atom economy and ability to rapidly generate libraries of complex molecules from simple starting materials. A common MCR for pyrazoles involves the one-pot reaction of an aldehyde, tosylhydrazine, and a terminal alkyne.[13]

| Feature | Knorr Synthesis (Classical) | Three-Component Synthesis (Modern MCR) |

| # of Operations | 1-2 | 1 (One-Pot) |

| Starting Materials | 1,3-Dicarbonyl, Hydrazine | Aldehyde, Tosylhydrazine, Alkyne |

| Atom Economy | Moderate (loss of 2 H₂O) | High |

| Diversity Potential | Good | Excellent |

| Typical Conditions | Often requires heating | Often mild, room temperature |

Transition-Metal Catalysis: Enabling New Pathways

The introduction of transition metals (e.g., copper, palladium, ruthenium, iron) has revolutionized pyrazole synthesis.[3][13] Catalysts enable reactions under milder conditions, improve regioselectivity, and facilitate novel bond formations that are inaccessible through classical methods. Examples include:

-

Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones.[13]

-

Ru-catalyzed hydrogen transfer from 1,3-diols in the presence of hydrazines.[13]

-

Pd-catalyzed cross-coupling reactions for N-arylation of the pyrazole ring.[13]

The causality behind their effectiveness lies in the metal's ability to coordinate with reactants, lower activation energies, and facilitate redox cycles that drive the reaction forward efficiently.

Green Chemistry: A Sustainable Imperative

The principles of green chemistry are increasingly influencing synthetic route design.[14][15] For pyrazole synthesis, this translates to:

-

Aqueous Media: Using water as a benign and abundant solvent.[14][16]

-

Solvent-Free Reactions: Performing reactions in the solid state or neat to eliminate solvent waste.[17]

-

Alternative Energy: Employing microwaves or ultrasound to accelerate reactions, often leading to shorter reaction times and higher yields.[17]

Part 4: The Frontier of Asymmetric Synthesis

In drug development, chirality is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure chiral pyrazoles is a significant contemporary challenge. Recent breakthroughs have utilized organocatalysis and transition-metal catalysis to control stereochemistry.[18][19] Pyrazolin-5-one derivatives have emerged as particularly effective substrates in these asymmetric transformations, allowing for the synthesis of highly functionalized chiral pyrazoles.[18][20]

Caption: Logical progression from racemic to direct asymmetric synthesis.

Part 5: Case Study - The Synthesis of Celecoxib (Celebrex)

The practical application of these synthetic principles is perfectly illustrated by the industrial synthesis of Celecoxib, a selective COX-2 inhibitor used to treat arthritis pain and inflammation.[1][10][11][21] The synthesis of its core pyrazole ring is a modern industrial application of the Knorr reaction.[21]

The key disconnection involves reacting a specifically designed trifluoromethyl-β-diketone with a substituted arylhydrazine.[21] The powerful electron-withdrawing nature of the trifluoromethyl group directs the regioselectivity of the cyclization, ensuring the formation of the correct isomer.

Experimental Protocol: Laboratory-Scale Synthesis of Celecoxib

This protocol is a representation of the core chemical transformation and should be performed by qualified personnel with appropriate safety measures.

Step 1: Synthesis of the 1,3-Diketone Intermediate

-

To a solution of 4-methylacetophenone in a suitable solvent (e.g., ethyl acetate), add a strong base such as sodium methoxide.

-

Slowly add ethyl trifluoroacetate at a controlled temperature.

-

Allow the Claisen condensation to proceed until completion.

-

Work up the reaction with an acidic quench to yield 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

Step 2: Cyclization to form the Pyrazole Ring (Knorr Condensation)

-

Dissolve the 1,3-diketone intermediate from Step 1 in ethanol.

-

Add 4-sulfonamidophenyl hydrazine hydrochloride.

-

Reflux the mixture for several hours. The condensation and cyclization occur in this step.

-

Upon cooling, the Celecoxib product will precipitate.

-

Isolate the solid by filtration, wash with cold ethanol, and dry to obtain the final product.

Caption: A simplified workflow for the synthesis of Celecoxib.

Conclusion

The journey of pyrazole synthesis, from Knorr's foundational discovery to today's elegant catalytic and multi-component strategies, mirrors the broader evolution of organic chemistry. Each new method has been a direct response to the limitations of its predecessors, driven by the relentless pursuit of efficiency, selectivity, and sustainability. For researchers in drug discovery and materials science, a deep understanding of this history is not merely academic; it provides a rich tactical playbook for constructing the next generation of functional molecules, ensuring the pyrazole scaffold remains a central and powerful tool for innovation.

References

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Venkatesh, P. (SlideShare). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. SlideShare. [Link]

-

Pharmamethods. (SlideShare). Knorr Pyrazole Synthesis (M. Pharm). SlideShare. [Link]

-

Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]

-

Wikipedia. Knorr pyrrole synthesis. Wikipedia. [Link]

-

The Editors of Encyclopaedia Britannica. (n.d.). Pyrazole. Britannica. [Link]

- Google Patents. (n.d.). Method of preparation of the pyrazoles.

-

El-Malah, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]

-

Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications (RSC Publishing). [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Bîcu, E., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

-

Leah4sci. (2019). synthesis of pyrazoles. YouTube. [Link]

-

Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

ResearchGate. (n.d.). Pechmann pyrazole synthesis. ResearchGate. [Link]

-

Kumar, V., et al. (2021). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

-

Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme. [Link]

-

Bekhit, A. A., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]

-

ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Asymmetric Synthesis of Axially Chiral Arylpyrazole via an Organocatalytic Arylation Reaction. Organic Letters - ACS Publications. [Link]

-

Semantic Scholar. (n.d.). Pechmann pyrazole synthesis. Semantic Scholar. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- Google Patents. (n.d.). An improved process for the preparation of celecoxib.

-

Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Ingenta Connect. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Ingenta Connect. [Link]

-

RWTH Publications. (n.d.). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]

-

Name-Reaction.com. (n.d.). Pechmann Pyrazole Synthesis. Name-Reaction.com. [Link]

-

PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. [Link]

-

ACS Omega - ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega - ACS Publications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Pechmann Pyrazole Synthesis [drugfuture.com]

- 10. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]